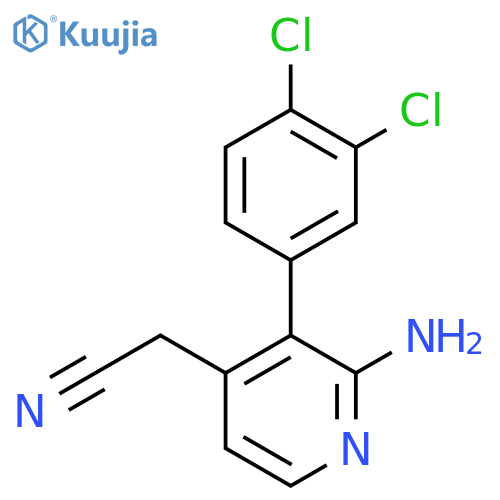Cas no 1361706-97-9 (2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile)

1361706-97-9 structure
商品名:2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile
CAS番号:1361706-97-9
MF:C13H9Cl2N3
メガワット:278.136660337448
CID:4912856
2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile
-
- インチ: 1S/C13H9Cl2N3/c14-10-2-1-9(7-11(10)15)12-8(3-5-16)4-6-18-13(12)17/h1-2,4,6-7H,3H2,(H2,17,18)
- InChIKey: COQZODSGSLBIBH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C(N)=NC=CC=1CC#N)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 62.7
2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026001436-1g |
2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile |
1361706-97-9 | 97% | 1g |
$1,612.80 | 2022-04-03 | |
| Alichem | A026001436-500mg |
2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile |
1361706-97-9 | 97% | 500mg |
$1,029.00 | 2022-04-03 | |
| Alichem | A026001436-250mg |
2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile |
1361706-97-9 | 97% | 250mg |
$734.40 | 2022-04-03 |
2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile 関連文献
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1361706-97-9 (2-Amino-3-(3,4-dichlorophenyl)pyridine-4-acetonitrile) 関連製品
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 152840-81-8(Valine-1-13C (9CI))
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
